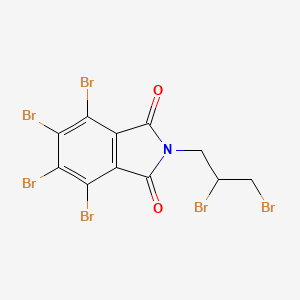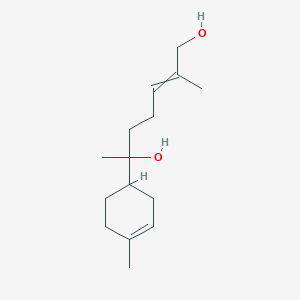
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol is an organic compound with the molecular formula C15H26O2 This compound features a cyclohexene ring substituted with a methyl group and a heptene chain with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohex-3-en-1-ol and 2-methylhept-2-en-1-ol.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product. Common catalysts include acids or bases, and solvents such as ethanol or dichloromethane are used to dissolve the reactants.
Reaction Steps: The synthesis may involve multiple steps, including esterification, reduction, and hydroxylation, to introduce the necessary functional groups and achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
化学反応の分析
Types of Reactions
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, dichloromethane.
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halides or amines.
科学的研究の応用
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: Similar structure but with different functional groups.
2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-4(3H)-one: Contains a pyran ring instead of a heptene chain.
α-Terpineol: Similar cyclohexene ring structure but with different substituents.
Uniqueness
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its dual hydroxyl groups and heptene chain make it versatile for various chemical transformations and research purposes.
特性
CAS番号 |
189371-58-2 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC名 |
2-methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol |
InChI |
InChI=1S/C15H26O2/c1-12-6-8-14(9-7-12)15(3,17)10-4-5-13(2)11-16/h5-6,14,16-17H,4,7-11H2,1-3H3 |
InChIキー |
DRUPYWVNTITDJV-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(CC1)C(C)(CCC=C(C)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


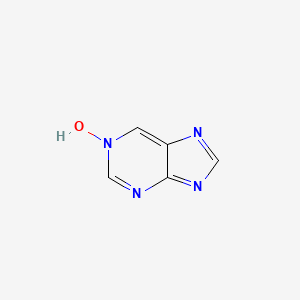
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
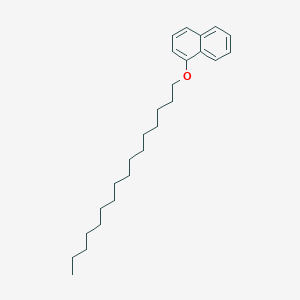
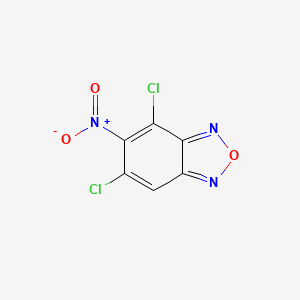
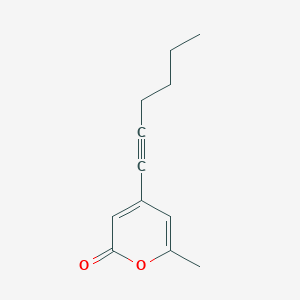
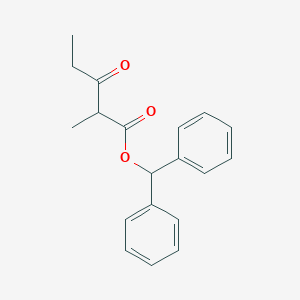
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)
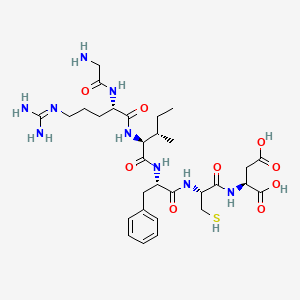

![3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14249887.png)

